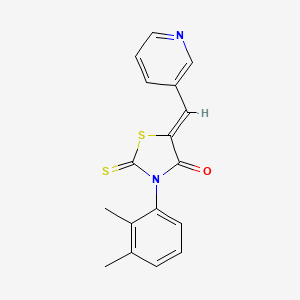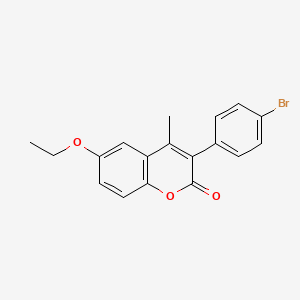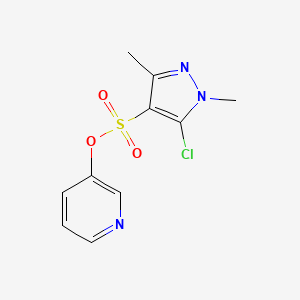
(Z)-3-(2,3-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(Z)-3-(2,3-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one" is a thiazolidinone derivative, which is a class of compounds known for their diverse biological activities. Thiazolidinones typically feature a core 1,3-thiazolidine-4-one ring and have been explored for their potential in various pharmaceutical applications, including antifungal, antimicrobial, and antitumor activities.
Synthesis Analysis
The synthesis of thiazolidinone derivatives often involves cyclization reactions between different organic precursors. For instance, the synthesis of pyridine thiazole derivatives, as mentioned in paper , is achieved through a cyclization reaction between α-haloketone and thioamide. Similarly, the synthesis of 5-aroylmethylene thiazolidines, as described in paper , involves the reaction of aroylmethylene compounds with nitrile oxides in a pyridine solution. These methods suggest that the synthesis of the compound could also involve cyclization reactions and the use of similar organic precursors.
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is characterized by a wide C-C-C angle at the methine carbon atom linking the two rings, as observed in the structures of four related compounds . This structural feature is likely to be present in the compound of interest, given its similarity to the compounds studied. The molecular structure is crucial as it can influence the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Thiazolidinone derivatives can undergo various chemical reactions. For example, the reaction of 5-aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides leads to the formation of Z-3, Z-2,4-dioxo analogues and 1,4,2,5-dioxadiazines . These reactions are indicative of the reactivity of the thiazolidinone core and the potential for generating diverse derivatives with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure. The presence of hydrogen bonding, as seen in the supramolecular structures of related compounds , suggests that the compound may also form hydrogen bonds, which can affect its solubility, stability, and interaction with biological molecules. The antifungal activity of related compounds also indicates that the compound may possess similar bioactive properties, which are important for its potential use in pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Biological Activity
Compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, which share structural motifs with the compound , are reviewed for their coordination chemistry and biological activity. These compounds form complex compounds with various metals, showing significant spectroscopic, magnetic, and biological properties, suggesting potential in fields such as catalysis, material science, and bioactive molecule development (Boča, Jameson, & Linert, 2011).
Pharmaceutical Applications
Derivatives of thiazolopyridines, such as 1,3-thiazolidin-4-ones, have been explored for their pharmacological potential, demonstrating a wide range of biological activities. These activities include antimicrobial, anti-inflammatory, and antifungal properties, highlighting their utility in drug discovery and medicinal chemistry (Chaban, 2015). Furthermore, thiazolidinediones, a related class, have been reviewed for their antimicrobial, antitumor, and antidiabetic properties, underscoring the versatility of these heterocyclic scaffolds in addressing various health issues (Singh et al., 2022).
Optoelectronic Materials
Quinazolines and pyrimidines, which are structurally related to the target compound through the presence of nitrogen-containing heterocycles, have been utilized in the development of optoelectronic materials. Their incorporation into π-extended systems has proven valuable for creating novel materials for organic light-emitting diodes, photovoltaic cells, and other electronic applications, indicating potential research avenues for similar compounds (Lipunova et al., 2018).
Synthesis and Chemical Properties
Reviews on the synthesis and properties of related heterocyclic compounds, focusing on their versatile synthetic routes and biological effects, may offer insights into potential synthetic methodologies and applications for the compound . These compounds have shown significant pharmacological actions, including anticancer, antibacterial, and antituberculosis activities, which may inspire further research into similar structures (Chaban, 2015).
Eigenschaften
IUPAC Name |
(5Z)-3-(2,3-dimethylphenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS2/c1-11-5-3-7-14(12(11)2)19-16(20)15(22-17(19)21)9-13-6-4-8-18-10-13/h3-10H,1-2H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQSMYZCVPWHRV-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(2,3-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B3018726.png)
![3-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide](/img/structure/B3018727.png)

![6-bromo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![2-[1-(6-Chloro-2-methylpyridine-3-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B3018732.png)
![methyl 4-(2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B3018733.png)
![1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-azetidine](/img/structure/B3018734.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B3018735.png)
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide](/img/structure/B3018738.png)
![2,6-difluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B3018743.png)

![N-(3,4-dimethoxyphenethyl)-4-(6-((4-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B3018746.png)
![2-(2-Chloropropanoyl)-1,3,4,5,6,7,8,8a-octahydrocyclohepta[c]pyrrole-3a-carbonitrile](/img/structure/B3018747.png)
![7-Methyl-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3018748.png)